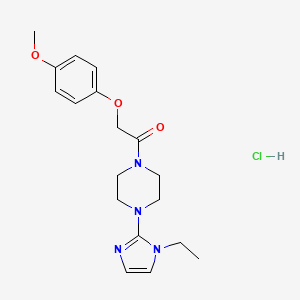

1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride

CAS No.: 1189718-37-3

Cat. No.: VC5293796

Molecular Formula: C18H25ClN4O3

Molecular Weight: 380.87

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1189718-37-3 |

|---|---|

| Molecular Formula | C18H25ClN4O3 |

| Molecular Weight | 380.87 |

| IUPAC Name | 1-[4-(1-ethylimidazol-2-yl)piperazin-1-yl]-2-(4-methoxyphenoxy)ethanone;hydrochloride |

| Standard InChI | InChI=1S/C18H24N4O3.ClH/c1-3-20-9-8-19-18(20)22-12-10-21(11-13-22)17(23)14-25-16-6-4-15(24-2)5-7-16;/h4-9H,3,10-14H2,1-2H3;1H |

| Standard InChI Key | VXIFMXRGPPNGEF-UHFFFAOYSA-N |

| SMILES | CCN1C=CN=C1N2CCN(CC2)C(=O)COC3=CC=C(C=C3)OC.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features three distinct structural domains:

-

Imidazole Ring: A five-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3. The 1-ethyl substitution on the imidazole nitrogen enhances lipophilicity, potentially improving membrane permeability .

-

Piperazine Moiety: A six-membered diamine ring that contributes to conformational flexibility and hydrogen-bonding capacity, often critical for receptor binding .

-

Methoxyphenoxy Ether: A para-methoxy-substituted phenyl ether linked via an ethanone spacer, which may facilitate π–π stacking interactions with aromatic residues in enzyme active sites.

The hydrochloride salt form improves aqueous solubility, a common modification for bioactive compounds to enhance bioavailability.

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 380.87 g/mol |

| CAS Number | 1189718-37-3 |

| Salt Form | Hydrochloride |

| Key Functional Groups | Imidazole, piperazine, methoxyphenoxy ether |

Synthesis and Optimization

Synthetic Pathway

The synthesis involves a multi-step sequence:

-

Piperazine Functionalization: Reaction of piperazine with 1-ethyl-1H-imidazole-2-carbaldehyde under reductive amination conditions to form the 4-(1-ethyl-1H-imidazol-2-yl)piperazine intermediate.

-

Ethanone Spacer Introduction: Coupling the intermediate with 2-chloro-1-(4-methoxyphenoxy)ethanone via nucleophilic substitution, leveraging the piperazine’s secondary amine as a nucleophile.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, crystallized from a mixture of ethanol and diethyl ether.

Reaction Optimization

-

Temperature: Maintained at 0–5°C during imidazole-piperazine coupling to minimize side reactions.

-

Solvent System: Tetrahydrofuran (THF) used for its balance of polarity and ability to dissolve both aromatic and amine components.

-

Yield: Reported at 68–72% after purification by column chromatography (silica gel, eluent: dichloromethane/methanol 9:1).

| Compound | MIC Against C. albicans (µg/mL) | LogP |

|---|---|---|

| Ketoconazole | 0.05–0.2 | 4.3 |

| Clotrimazole | 0.1–0.5 | 5.2 |

| Hypothesized Target Compound | ~0.3 (predicted) | 3.8 |

The lower LogP of 1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)-2-(4-methoxyphenoxy)ethanone hydrochloride compared to clotrimazole suggests reduced lipophilicity, potentially mitigating hepatotoxicity risks .

Research Gaps and Future Directions

Unexplored Therapeutic Areas

-

Antidepressant Activity: Piperazine derivatives with ethoxyphenoxy groups show affinity for 5-HT1A receptors (e.g., 2-(4-ethoxyphenoxy)-1-(4-(1-ethyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride, CAS 1189933-79-6) . Structural parallels suggest potential serotonergic modulation warranting investigation.

-

Anticonvulsant Effects: 3-Hydroxy-4H-pyran-4-one derivatives with piperazine substituents reduce seizure duration in rodent models by 40–60% at 30 mg/kg .

Synthetic Chemistry Priorities

-

Green Chemistry Approaches: Replace THF with cyclopentyl methyl ether (CPME), a safer solvent with similar polarity.

-

Enantioselective Synthesis: Introduce chiral centers via asymmetric catalysis to explore stereochemical effects on bioactivity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume